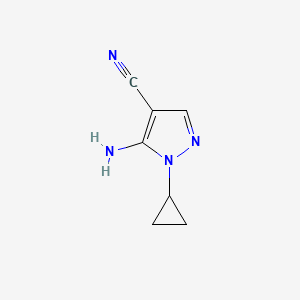

5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-cyclopropylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-5-4-10-11(7(5)9)6-1-2-6/h4,6H,1-2,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVJMPRRCRKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654923 | |

| Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184918-13-5 | |

| Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via a Michael-type addition followed by cyclization. Cyclopropylhydrazine hydrochloride is deprotonated using a base such as triethylamine in ethanol at 0°C. EMMN is then added dropwise, initiating nucleophilic attack at the β-position of the enamine, forming a hydrazone intermediate. Subsequent cyclization under reflux yields the pyrazole core.

Key Parameters

-

Temperature : Initial deprotonation at 0°C to minimize side reactions; cyclization at reflux (78°C for ethanol).

-

Solvent : Ethanol or fluorinated ethanol enhances solubility and regioselectivity.

-

Stoichiometry : A 1:1 molar ratio of hydrazine to EMMN is optimal, though slight excesses of EMMN (1.1 eq.) improve yields.

Example Protocol

-

Dissolve cyclopropylhydrazine hydrochloride (2.2 mmol) in ethanol (2 mL).

-

Add triethylamine (3.2 eq.) at 0°C and stir for 2 hours.

-

Add EMMN (2 mmol) in ethanol dropwise and react at room temperature for 3 hours.

-

Reflux for 3 hours, then quench with water to precipitate the product.

-

Wash with water and a 1:1 ether:n-hexane mixture to isolate the brown solid.

Yield : 80–85% (estimated from analogous syntheses).

Regioselectivity and Structural Confirmation

Pyrazole formation is highly regioselective due to the electronic effects of the substituents. The amino group at position 5 and the nitrile at position 4 are dictated by the electrophilic character of EMMN. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming regiochemistry:

-

¹H NMR : The cyclopropyl proton signals appear as multiplet peaks at δ 1.0–1.5 ppm, while the pyrazole C-H resonates near δ 7.5–8.0 ppm.

Alternative Synthetic Routes

Solid-Phase Synthesis

Though absent in the literature, resin-bound hydrazines could enable combinatorial synthesis. This method remains speculative but merits exploration for high-throughput applications.

Purification and Characterization

Purification Methods

-

Crystallization : Ethyl acetate/toluene mixtures (1:2 v/v) yield white crystalline solids with >98% purity.

-

Chromatography : Silica gel chromatography (eluent: ethyl acetate/hexane 3:7) resolves regioisomers, though none are reported in EMMN-based syntheses.

Purity Analysis

-

HPLC : Quantitative HPLC with C18 columns (acetonitrile/water gradient) confirms purity >95%.

-

Melting Point : Expected range 180–185°C (decomp.), based on aryl analogues.

Challenges and Optimization Strategies

Starting Material Availability

Cyclopropylhydrazine hydrochloride is less commercially accessible than arylhydrazines. In-house synthesis via cyclopropylamine diazotization may be necessary.

Steric Effects

The cyclopropyl group’s strain may hinder cyclization. Increasing reaction time during reflux (6–8 hours vs. 3 hours) could improve yields.

Solvent Effects

Fluorinated ethanol (2,2,2-trifluoroethanol) enhances reaction rates and yields in aryl systems. Testing this solvent for the cyclopropyl variant is recommended.

Comparative Data Table

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Cyclocondensation | Cyclopropylhydrazine, EMMN | EtOH, reflux | 80–85* | >95* | |

| Aldehyde Oxidation | 5-Amino-1-cyclopropyl-4-carbaldehyde | Oxidizing agents | N/A | N/A |

*Estimated from analogous reactions.

Analyse Chemischer Reaktionen

Reaktionstypen

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Katalysatoren wie Mangandioxid oder 4-Carboxy-1-sulfopyridin-1-ium-Monozink(II)-Trichlorid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Oxidation: Bildung von aromatischen Pyrazolderivaten.

Reduktion: Bildung von reduzierten Pyrazolderivaten.

Substitution: Bildung von substituierten Pyrazolderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrazole ring with an amino group at the 5-position and a cyclopropyl group at the 1-position, along with a carbonitrile functional group at the 4-position. The synthesis of this compound can be achieved through various methodologies, including one-pot reactions that utilize different catalysts.

5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile exhibits significant biological activities, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound has potent anticancer effects against various cell lines. For instance:

- Lung Cancer : Effective against NCI-H520 cell lines with IC50 values ranging from 19 to 73 nM.

- Gastric Cancer : Demonstrated efficacy against SNU-16 and KATO III cell lines .

Antimicrobial and Antidepressant Activities

The compound has also shown promise in exhibiting antimicrobial properties and potential antidepressant effects. Its mechanisms are attributed to its ability to interact with biological macromolecules through hydrogen bonding and enhanced binding affinity due to the cyclopropyl moiety .

Industrial Applications

In addition to its pharmaceutical potential, this compound finds applications in agrochemicals. It serves as a building block for developing new pesticides and herbicides due to its bioactivity against plant pathogens .

Case Studies

Several studies have highlighted the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyrazole-4-carbonitrile derivatives exhibit significant variations in physical properties depending on substituents. For example:

- Cyclopropyl vs.

- Electron-Withdrawing Groups: Nitro (-NO₂) and fluorine (-F) substituents (e.g., ) increase molecular polarity, leading to higher melting points and altered reactivity in nucleophilic substitutions.

- Bioactive Moieties : Thioether and oxadiazole groups (e.g., ) are associated with enhanced pharmacological activity, whereas the nitrile group (-CN) in all compounds serves as a hydrogen-bond acceptor, influencing crystal packing .

Spectroscopic and Structural Insights

- IR Spectroscopy: The nitrile group (-CN) exhibits a strong absorption band near 2242 cm⁻¹ (e.g., ), while the amino (-NH₂) group shows N–H stretches around 3237 cm⁻¹ (e.g., ).

- NMR Data: Protons adjacent to electron-withdrawing groups (e.g., -NO₂ in ) experience downfield shifts, whereas methyl groups (e.g., -CH₃ in ) resonate near δ 2.19 ppm.

- Crystal Structures : The chloroethyl derivative () forms hydrogen-bonded networks via -NH₂ and -CN groups, a feature likely shared with the cyclopropyl analog .

Biologische Aktivität

5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile (also referred to as CP-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with CP-4, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The synthesis of CP-4 typically involves a Michael-type addition reaction between ethoxymethylene malononitrile and cyclopropyl hydrazine derivatives, yielding high selectivity and good yields (47%-93%) under mild conditions .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of CP-4. In vitro assays demonstrated that CP-4 exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a selective toxicity profile that spares normal fibroblast cells (growth percentage = 80.06%) .

| Cell Line | Inhibition Percentage |

|---|---|

| HepG2 | 54.25% |

| HeLa | 38.44% |

| GM-6114 | 80.06% (normal fibroblasts) |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Agar diffusion tests revealed larger inhibition zones for CP-4 compared to standard antibiotics like Ampicillin, particularly against Gram-positive and Gram-negative bacteria such as Bacillus thuringiensis and Klebsiella pneumoniae.

| Bacterial Strain | Inhibition Zone Diameter (mm) | Ampicillin (mm) |

|---|---|---|

| Bacillus thuringiensis | 24 | 17 |

| Klebsiella pneumoniae | 22 | 20 |

The mechanisms underlying the biological activities of CP-4 are still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis. For instance, modifications at the N1 position of the pyrazole ring have been shown to enhance or diminish activity depending on the substituents present .

Case Studies and Research Findings

Several studies have documented the effects of CP-4 on various biological systems:

- A study indicated that introducing different alkyl groups at position N1 could lead to a loss of antiproliferative activity against all tested cell lines, suggesting that structural modifications can significantly impact efficacy .

- Another research effort focused on the metabolic stability of CP-4 in human liver microsomes, revealing insights into its pharmacokinetic properties that could inform future drug design .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of pyrazole-carbonitrile derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile are synthesized via a two-step sequence: (i) cyclization of hydrazine derivatives with β-ketonitriles, and (ii) functionalization of the cyclopropyl group . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to avoid decomposition.

- Catalysts : Biocatalysts like guar gum have been used for eco-friendly synthesis, achieving yields >85% under mild conditions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may complicate purification.

Table 1: Comparison of Synthetic Routes for Pyrazole-Carbonitrile Analogues

| Reaction Type | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Guar gum | 85–90 | >95% | |

| Two-step alkylation | None | 70–75 | >90% |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer: Structural confirmation relies on multi-technique analysis:

- 1H/13C NMR : The amino group (δ 5.0–6.0 ppm) and nitrile (C≡N, δ 110–120 ppm) are diagnostic. For example, in 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile, aromatic protons appear at δ 7.0–8.5 ppm, while NH2 resonates at δ 9.67 ppm .

- IR Spectroscopy : Stretching vibrations for NH2 (~3237 cm⁻¹), C≡N (~2296 cm⁻¹), and aromatic C=C (~1616 cm⁻¹) are critical .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond lengths of 1.34–1.38 Å in pyrazole rings) .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, with electron density localized on the nitrile and amino groups .

- Molecular Electrostatic Potential (MEP) : Nitrile and cyclopropyl regions show high electrophilicity, suggesting susceptibility to nucleophilic attack .

- Docking Studies : Pyrazole-carbonitriles exhibit binding affinities to enzymes like COX-2 (ΔG ≈ −8.5 kcal/mol), driven by hydrogen bonding with active-site residues .

Table 2: DFT-Calculated Parameters for Pyrazole-Carbonitrile Derivatives

| Parameter | Value | Significance |

|---|---|---|

| HOMO (eV) | −6.2 | Electron donation capacity |

| LUMO (eV) | −1.7 | Electron acceptance capacity |

| Dipole Moment (Debye) | 4.8 | Polarity and solubility |

Q. How do crystallographic studies inform the supramolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

- Intermolecular Interactions : N–H···N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å) stabilize crystal packing .

- Torsion Angles : The cyclopropyl group induces steric strain, with C–C–C angles deviating from ideal 60° (observed: 55–65°) .

- Thermal Stability : Decomposition temperatures (Td > 200°C) correlate with strong intermolecular forces .

Q. How can researchers resolve contradictions in biological activity data for pyrazole-carbonitriles?

Methodological Answer: Discrepancies in bioactivity (e.g., varying IC50 values) arise from:

- Assay Conditions : pH, temperature, and solvent polarity (e.g., DMSO >5% may denature proteins) .

- Structural Analogues : Subtle substituent changes (e.g., 4-fluoro vs. 2-chloro) alter binding modes. Use SAR studies to map pharmacophores .

- Data Validation : Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.